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molecular formula C13H14FNO B8513899 2-Fluoro-6-(cyclopentylmethoxy)benzonitrile

2-Fluoro-6-(cyclopentylmethoxy)benzonitrile

Cat. No. B8513899
M. Wt: 219.25 g/mol
InChI Key: HNLSNVALNAECES-UHFFFAOYSA-N
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Patent
US07888366B2

Procedure details

Sodium hydride (60%; 349 mg; 8.7 mmol) was suspended in DMF (3 mL) and cooled to 0° C. under inert atmosphere. Cyclopentylmethanol (0.79 mL; 7.3 mmol) was added dropwise to the sodium hydride mixture. The solution was allowed to warm to room temperature and stirred for 20 minutes. The solution was then added dropwise to a solution of 2,6-difluorobenzonitrile (1.03 g; 7.4 mmol) in DMF (3 mL) cooled to 0° C. The mixture was allowed to warm to room temperature and stirred for 4 hours. The solution was poured over 50 mL of cooled water and extracted with ethyl acetate and solvent removed. Purification by column chromatography (5% ethyl acetate/hexane) yielded 1.66 grams of 2-fluoro-6-(cyclopentylmethoxy)benzonitrile.
Quantity
349 mg
Type
reactant
Reaction Step One
Quantity
0.79 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.03 g
Type
reactant
Reaction Step Three
Name
Quantity
3 mL
Type
solvent
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Four
Name
Quantity
3 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH:3]1([CH2:8][OH:9])[CH2:7][CH2:6][CH2:5][CH2:4]1.[F:10][C:11]1[CH:18]=[CH:17][CH:16]=[C:15](F)[C:12]=1[C:13]#[N:14].O>CN(C=O)C>[F:10][C:11]1[CH:18]=[CH:17][CH:16]=[C:15]([O:9][CH2:8][CH:3]2[CH2:7][CH2:6][CH2:5][CH2:4]2)[C:12]=1[C:13]#[N:14] |f:0.1|

Inputs

Step One
Name
Quantity
349 mg
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
0.79 mL
Type
reactant
Smiles
C1(CCCC1)CO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
1.03 g
Type
reactant
Smiles
FC1=C(C#N)C(=CC=C1)F
Name
Quantity
3 mL
Type
solvent
Smiles
CN(C)C=O
Step Four
Name
Quantity
50 mL
Type
reactant
Smiles
O
Step Five
Name
Quantity
3 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
STIRRING
Type
STIRRING
Details
stirred for 4 hours
Duration
4 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate and solvent
CUSTOM
Type
CUSTOM
Details
removed
CUSTOM
Type
CUSTOM
Details
Purification by column chromatography (5% ethyl acetate/hexane)

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
FC1=C(C#N)C(=CC=C1)OCC1CCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.66 g
YIELD: CALCULATEDPERCENTYIELD 103.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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